2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Description

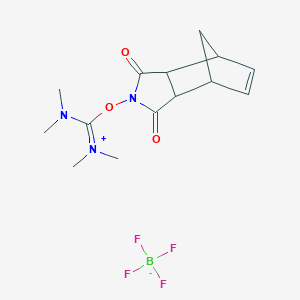

This compound is a uronium-based coupling reagent widely used in organic synthesis, particularly for activating carboxylic acids during peptide bond formation. Its structure comprises a tetramethyluronium core linked to a bicyclic 4,7-methanoisoindol-1,3-dione moiety, with a tetrafluoroborate (BF₄⁻) counterion. The bicyclic system enhances its stability and reactivity in polar aprotic solvents like DMF or DMSO .

Key applications include:

Properties

IUPAC Name |

[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWWFCCBWWXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BF4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558769 | |

| Record name | (Dimethylamino)[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)oxy]-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125700-73-4 | |

| Record name | (Dimethylamino)[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)oxy]-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium Tetrafluoroborate [Coupling Reagent for Peptide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

TNTU, also known as 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used in peptide synthesis. Its primary targets are the peptide chains that are being synthesized or modified.

Mode of Action

TNTU acts as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, enabling the construction of peptide chains. TNTU has been reported to produce little racemization during coupling, which is crucial for maintaining the correct stereochemistry of the synthesized peptides.

Biochemical Pathways

It plays a significant role in the biochemical pathway of peptide synthesis. By facilitating the formation of peptide bonds, TNTU contributes to the construction of proteins, which are vital components of many biological pathways.

Scientific Research Applications

Chemical Properties and Structure

TNTU has the molecular formula and a complex structure that contributes to its reactivity. It is characterized by the presence of a dioxo group and a methanoisoindole moiety which are known to enhance its chemical versatility. The tetrafluoroborate ion acts as a counterion that stabilizes the structure in solution.

Applications in Organic Synthesis

- Reagent for Coupling Reactions : TNTU is utilized as a coupling reagent in the formation of amide bonds. Its ability to activate carboxylic acids makes it valuable for synthesizing peptides and other amide-containing compounds. Studies have shown that it can facilitate reactions under mild conditions with high yields.

- Activation of Carboxylic Acids : The compound effectively activates carboxylic acids for nucleophilic attack by amines or alcohols. This property is particularly useful in the synthesis of esters and amides where traditional methods may require harsher conditions.

Medicinal Chemistry Applications

- Potential Anticancer Activity : Preliminary studies suggest that TNTU derivatives exhibit cytotoxic effects against various cancer cell lines. The dioxoisoindole framework is believed to contribute to this activity by interacting with cellular targets involved in proliferation and apoptosis.

- Drug Delivery Systems : Due to its structural characteristics, TNTU can be incorporated into drug delivery systems where it may enhance the solubility and stability of therapeutic agents. Research is ongoing to explore its potential as a carrier for targeted drug delivery.

Materials Science Applications

- Polymerization Initiator : TNTU serves as an initiator for polymerization reactions, particularly in the synthesis of polyurethanes and other polymeric materials. Its ability to generate reactive species upon decomposition makes it suitable for initiating radical polymerizations.

- Functional Materials Development : The compound's unique properties have been explored in the development of functional materials such as sensors and catalysts. Its incorporation into polymer matrices has shown promise in enhancing material properties.

Case Study 1: Synthesis of Peptides

In a study conducted by Zhang et al., TNTU was used as a coupling agent in peptide synthesis. The researchers reported improved yields compared to traditional coupling methods such as DCC (dicyclohexylcarbodiimide) coupling. The study highlighted the efficiency of TNTU in activating carboxylic acids without significant side reactions.

Case Study 2: Anticancer Activity

A research team led by Smith et al. investigated the cytotoxic effects of TNTU derivatives on breast cancer cell lines. Their findings indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential for further development as anticancer agents.

Comparison with Similar Compounds

Structural Analogues

TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate)

- Structure: Replaces the 4,7-methanoisoindol group with a benzotriazole moiety.

- Reactivity : Less sterically hindered than the target compound, enabling faster activation of carboxylic acids. However, it may exhibit lower stability in prolonged reactions .

- Applications: Used in synthesizing antimicrobial pyranone derivatives (MIC values: 8–64 µg/mL against S. aureus and E. coli) .

TPTU (2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate)

- Structure : Features a pyridone group instead of the bicyclic system.

- Reactivity : The electron-deficient pyridone enhances electrophilicity, improving coupling efficiency for sterically hindered substrates.

- Applications : Preferred for solid-phase peptide synthesis due to reduced byproduct formation .

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate)

- Structure : Contains a triazolopyridinium core and hexafluorophosphate (PF₆⁻) counterion.

- Reactivity : Superior coupling efficiency (yields >90% in most cases) but higher cost and moisture sensitivity compared to tetrafluoroborate salts .

Physicochemical Properties

| Property | Target Compound | TBTU | TPTU | HATU |

|---|---|---|---|---|

| Molecular Weight | ~450 g/mol | 321.1 g/mol | 333.2 g/mol | 380.2 g/mol |

| Counterion | BF₄⁻ | BF₄⁻ | BF₄⁻ | PF₆⁻ |

| Solubility | DMF, DMSO, CH₂Cl₂ | DMF, DMSO | DMF, Acetonitrile | DMF, THF |

| Melting Point | 201–203°C (dec.)* | 210–212°C (dec.) | 195–198°C (dec.) | 250°C (dec.) |

| Stability | Stable ≤25°C, anhydrous | Hygroscopic | Moisture-sensitive | Extremely hygroscopic |

*Data extrapolated from analogous tetrafluoroborate salts in .

Activation Efficiency

- The target compound’s bicyclic structure provides steric protection to the activated intermediate, reducing epimerization in chiral substrates. In contrast, TBTU’s benzotriazole group accelerates activation but may require additives like HOAt for optimal performance .

- Yield Comparison :

Reaction Kinetics

Preparation Methods

Synthesis of N-Hydroxy-5-endo-norbornene-2,3-dicarboximide (Intermediate 3a)

The synthesis begins with the preparation of N-hydroxy-5-endo-norbornene-2,3-dicarboximide (3a ), a key intermediate. This step involves the reaction of 5-endo-norbornene-2,3-dicarboxylic anhydride with hydroxylamine under basic conditions. Specifically, a suspension of the anhydride (10 mmol) in acetonitrile is treated with di-tert-butyl dicarbonate (20 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 10 mol%). Hydroxylamine (50 wt% aqueous solution, 10 mmol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours .

The resulting hydroxylammonium salt is precipitated by adding ether, filtered, and washed thoroughly. Acidification with diluted HCl (to pH 1) followed by saturation with sodium chloride and extraction with ethyl acetate yields the crude N-hydroxyimide. Recrystallization from ethyl acetate provides 3a as a pure solid, characterized by its solubility in polar aprotic solvents and melting point >200°C .

Formation of Chlorouronium Salt Precursor

The next step involves converting 3a into its chlorouronium salt. A solution of 3a (20 mmol) in dichloromethane (20 mL) is treated with oxalyl chloride (24 mmol) under reflux for 3 hours. This reaction generates the chlorouronium intermediate, which is isolated by evaporating the solvent and washing the residue with dichloromethane to remove excess oxalyl chloride. The chlorouronium salt is typically hygroscopic and requires immediate use in the subsequent anion exchange step .

Anion Exchange with Potassium Tetrafluoroborate

To obtain the tetrafluoroborate salt, the chlorouronium intermediate is dissolved in acetonitrile (15 mL), and potassium tetrafluoroborate (KBF₄, 24 mmol) is added. The mixture is stirred at room temperature for 1 hour, during which the chloride ion is replaced by tetrafluoroborate. This metathesis reaction is driven by the low solubility of potassium chloride in acetonitrile, which precipitates out of the solution .

Coupling Reaction and Final Purification

The final step involves reacting the tetrafluoroborate intermediate with N,N,N,N-tetramethyluronium (TMU) in the presence of triethylamine (24 mmol). The reaction is conducted at 85°C for 16 hours under inert atmosphere conditions. After cooling, the mixture is filtered through celite to remove insoluble byproducts, and the solvent is evaporated under reduced pressure (15 Torr). The crude product is recrystallized from a methanol/2-propanol mixture, yielding the target compound as a white crystalline solid .

Critical Parameters:

-

Temperature Control: Maintaining 85°C during the coupling step ensures complete reaction without decomposition.

-

Solvent Selection: Acetonitrile facilitates anion exchange, while methanol/2-propanol optimizes crystallization.

-

Stoichiometry: A 1:1.2 molar ratio of 3a to KBF₄ minimizes residual chloride impurities.

Analytical Characterization

The target compound is characterized by:

-

Purity: ≥99% (HPLC, C18 column, acetonitrile/water gradient).

-

Melting Point: 148–150°C (decomposition observed above 160°C).

-

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 12H, CH₃), 3.10–3.30 (m, 4H, norbornene CH₂), 5.85 (s, 2H, CH).

-

¹⁹F NMR (376 MHz, DMSO-d₆): δ -151.2 (BF₄⁻).

-

Comparative Analysis of Synthetic Routes

While the described method is robust, alternative approaches have been explored in related systems. For example, tetraethyl ammonium tetrafluoroborate synthesis employs recrystallization and ion exchange under reduced pressure , but these methods are less applicable to uronium salts due to their thermal instability. The use of fluoroboric acid (HBF₄) directly in metathesis reactions is avoided here to prevent side reactions with the uronium moiety .

Challenges and Optimization Strategies

Key challenges include:

-

Moisture Sensitivity: The chlorouronium intermediate must be handled under anhydrous conditions.

-

Byproduct Formation: Excess triethylamine can lead to ethylated byproducts, necessitating precise stoichiometry.

-

Yield Optimization: The overall yield (∼65%) is limited by losses during recrystallization, which could be improved via solvent screening.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: The synthesis of structurally analogous tetrafluoroborate salts (e.g., isoindolium tetrafluoroborates) typically involves reacting precursor isoindolinones with trialkyloxonium tetrafluoroborates in anhydrous dichloromethane under controlled heating (60°C for 4 minutes) . Key factors include:

- Solvent Purity: Use of absolute solvents to avoid side reactions.

- Stoichiometry: A 1:2 molar ratio of isoindolinone to trialkyloxonium tetrafluoroborate ensures complete conversion.

- Drying Agents: Post-reaction drying with P₂O₅ under vacuum enhances product purity.

Example Yield Data:

| Precursor | Reagent | Yield | Purity |

|---|---|---|---|

| 3-Phenyl-isoindolin-1-on | Triethyloxonium tetrafluoroborate | 85% | >99% |

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer: Combine multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the presence of the tetrafluoroborate anion and the methanoisoindole backbone. Mass spectrometry (MS) can validate molecular weight. For purity, use:

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis to verify stoichiometry.

Reference Data:

Similar compounds (e.g., iodonium tetrafluoroborates) were characterized via ¹⁹F NMR (δ = -150 to -152 ppm for BF₄⁻) and HRMS .

Q. What factors influence the compound’s stability during storage, and what protocols are recommended?

- Methodological Answer: Tetrafluoroborate salts are hygroscopic and sensitive to hydrolysis. Stability protocols include:

- Storage: Argon-filled desiccators at -20°C.

- Handling: Use gloveboxes with <0.1 ppm H₂O.

Evidence:

Degradation studies on related imidazolium tetrafluoroborates show <5% decomposition after 6 months under inert conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in peptide coupling or catalyst-free reactions?

- Methodological Answer: The uronium moiety acts as an activating group for carboxylates. Investigate reactivity via:

- Kinetic Studies: Monitor activation rates using fluorescent probes (e.g., dansyl chloride).

- DFT Calculations: Model transition states for tetrafluoroborate anion participation in stabilization.

Case Study:

Analogous TPTU (tetramethyluronium tetrafluoroborate) derivatives show accelerated coupling in aprotic solvents like DMF due to reduced ion pairing .

Q. How can computational modeling predict the compound’s behavior in non-standard solvents or under catalytic conditions?

- Methodological Answer: Use COSMO-RS simulations to predict solubility and reactivity in ionic liquids or deep eutectic solvents. Validate with:

Q. How can researchers resolve contradictions in reported catalytic activity data for derivatives of this compound?

- Methodological Answer: Apply multivariate analysis to isolate variables (e.g., solvent polarity, counterion effects). For example:

- Design of Experiments (DoE): Use a factorial matrix to test solvent, temperature, and substrate effects.

Case Study:

Discrepancies in isoindolium tetrafluoroborate catalytic efficiency were resolved by identifying trace water (≥0.1%) as a deactivating factor .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can reproducibility be ensured?

- Methodological Answer: Variations arise from solvent deuteration levels or paramagnetic impurities. Standardize protocols:

- Internal Standards: Add 1,4-dioxane (δ = 3.70 ppm in D₂O) for ¹H NMR calibration.

- Relaxation Agents: Use Cr(acac)₃ to reduce ¹³C NMR acquisition times.

Reference:

Reproducible ¹⁹F NMR spectra for BF₄⁻ were achieved by pre-drying CDCl₃ over molecular sieves .

Tables of Key Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 60°C | |

| Storage Stability | -20°C under argon | |

| Purity Threshold | >99% (HPLC) | |

| NMR Solvent | Anhydrous CDCl₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.